molecular formula C8F17NaO3S B1629880 Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate CAS No. 4021-47-0

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate

Cat. No.: B1629880
CAS No.: 4021-47-0
M. Wt: 522.11 g/mol
InChI Key: ZQOXGRIKWKXDIJ-UHFFFAOYSA-M
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Description

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is a perfluorinated compound known for its unique chemical properties, including high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate typically involves the fluorination of octanesulfonic acid derivatives. One common method includes the electrochemical fluorination (ECF) process, where octanesulfonic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.

Industrial Production Methods: Industrial production often employs large-scale electrochemical fluorination due to its efficiency in producing highly fluorinated compounds. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine, yielding this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Reduction Reactions: Although the compound is highly stable, under specific conditions, it can be reduced to form partially fluorinated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reducing Agents: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions to achieve reduction.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include fluorinated amines or thiols.

    Reduction Products: Partially fluorinated octanesulfonates.

Scientific Research Applications

Chemistry: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is used as a surfactant in various chemical reactions, particularly in emulsion polymerization processes to produce fluoropolymers.

Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Industrially, it is used in the manufacture of stain-resistant fabrics, firefighting foams, and non-stick coatings due to its hydrophobic and lipophobic properties.

Mechanism of Action

The compound exerts its effects primarily through its strong fluorine-carbon bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and protein binding.

Comparison with Similar Compounds

  • Sodium perfluorooctanoate (PFOA)
  • Sodium perfluorooctanesulfonate (PFOS)
  • Sodium perfluorohexanesulfonate (PFHxS)

Comparison: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is unique due to its longer carbon chain and higher degree of fluorination compared to PFOA and PFOS. This results in greater thermal stability and resistance to degradation. like other PFAS, it is persistent in the environment and poses potential health risks, necessitating careful management and regulation.

Properties

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOXGRIKWKXDIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635462
Record name Sodium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-47-0
Record name Sodium perfluorooctanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PERFLUOROOCTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI73U4YAE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Reactant of Route 2
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Reactant of Route 4
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Reactant of Route 5
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Reactant of Route 6
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate

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